4-(Methylsulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)benzohydrazide typically involves the reaction of 4-(Methylsulfonyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions for a specified period, usually around 2 hours . The reaction mixture is then cooled to room temperature, resulting in the formation of a white precipitate, which is the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the selective oxidation of 4-methylsulfonyltoluene to produce 4-(Methylsulfonyl)benzaldehyde, which is then reacted with hydrazine hydrate . This method ensures a higher yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: It can be reduced to form sulfoxide derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
4-(Methylsulfonyl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . It may also participate in molecular docking interactions, where it binds to specific protein receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Methanesulfonylbenzohydrazide
- 4-Methylsulfonylphenylhydrazine
- 4-Methylsulfonylbenzoic acid hydrazide
Uniqueness
4-(Methylsulfonyl)benzohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonyl group enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Biological Activity
4-(Methylsulfonyl)benzohydrazide, a compound characterized by its unique methylsulfonyl and hydrazide functional groups, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.
This compound (chemical formula: C8H10N2O2S) can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate in methanol. This synthesis yields a compound that exhibits enhanced solubility and reactivity due to the presence of the methylsulfonyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as either an inhibitor or an activator of various enzymes. This dual functionality is influenced by the compound's structural characteristics and the presence of functional groups.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with zones of inhibition (ZI) ranging from 17-20 mm. In contrast, moderate antifungal activity was noted against Candida albicans and Aspergillus niger .
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic potential. In animal models, particularly alloxan-induced diabetic rats, it exhibited a notable reduction in blood glucose levels. Compounds derived from this compound showed hypoglycemic effects comparable to standard antidiabetic drugs like insulin . For instance, one derivative demonstrated a blood glucose lowering activity of 67.95%, indicating significant therapeutic potential in diabetes management .
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives based on this compound. A series of synthesized hydrazones incorporating this scaffold were tested against 59 cancer cell lines, revealing that certain derivatives exhibited high cytotoxic effects. Notably, one compound achieved a mean growth inhibition (GI50) of 0.26 µM, demonstrating its potency as a potential anticancer agent . Additionally, some derivatives showed selective inhibition against cyclooxygenase-2 (COX-2), a target implicated in cancer progression .
Research Findings and Case Studies
Properties
IUPAC Name |
4-methylsulfonylbenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-6(3-5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKUWIZIFUAMIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53554-94-2 |
Source
|
Record name | 4-(methylsulfonyl)benzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.